molecular formula C15H13BrO2 B1369867 Benzyl 2-bromo-3-methylbenzoate

Benzyl 2-bromo-3-methylbenzoate

Cat. No.: B1369867
M. Wt: 305.17 g/mol
InChI Key: WCASAPGYUIEPRO-UHFFFAOYSA-N
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Description

Benzyl 2-bromo-3-methylbenzoate is an aromatic ester featuring a benzyl ester group, a bromine substituent at the 2-position, and a methyl group at the 3-position of the benzoate ring. Its molecular formula is C₁₅H₁₃BrO₂, with a molecular weight of approximately 305.17 g/mol. The benzyl ester group contributes to lipophilicity, influencing its solubility and metabolic stability.

Properties

Molecular Formula

C15H13BrO2

Molecular Weight

305.17 g/mol

IUPAC Name

benzyl 2-bromo-3-methylbenzoate

InChI

InChI=1S/C15H13BrO2/c1-11-6-5-9-13(14(11)16)15(17)18-10-12-7-3-2-4-8-12/h2-9H,10H2,1H3

InChI Key

WCASAPGYUIEPRO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)OCC2=CC=CC=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzyl 2-(Benzyloxy)-3-Bromobenzoate (CAS 2385018-47-1)

  • Molecular Formula : C₂₁H₁₇BrO₃
  • Molecular Weight : 397.26 g/mol
  • Key Differences :
    • An additional benzyloxy group at the 2-position increases steric hindrance and molecular weight compared to the target compound.
    • The benzyloxy group may reduce electrophilic reactivity at the 2-position due to electron-donating effects, contrasting with the electron-withdrawing bromine in Benzyl 2-bromo-3-methylbenzoate.
    • Applications: Likely used in pharmaceutical intermediates where bulky substituents are required for specific binding interactions .

Ethyl 2-Amino-3-Bromo-5-Methylbenzoate (CAS 1041853-51-3)

  • Molecular Formula: C₁₀H₁₂BrNO₂
  • Molecular Weight : 258.12 g/mol
  • Key Differences: Replaces the benzyl ester with an ethyl ester, reducing lipophilicity and molecular weight. An amino group at the 2-position introduces nucleophilic reactivity, enabling participation in diazotization or condensation reactions, unlike the bromine in the target compound. Applications: Potential precursor for heterocyclic synthesis (e.g., imidazoles or oxazoles) due to the amino-bromo substitution pattern .

General Comparison of Functional Groups and Reactivity

Property This compound Benzyl 2-(Benzyloxy)-3-Bromobenzoate Ethyl 2-Amino-3-Bromo-5-Methylbenzoate
Ester Group Benzyl Benzyl Ethyl
Substituents 2-Br, 3-CH₃ 2-OBz, 3-Br 2-NH₂, 3-Br, 5-CH₃
Molecular Weight ~305.17 g/mol 397.26 g/mol 258.12 g/mol
Reactivity Electrophilic (Br site) Sterically hindered Nucleophilic (NH₂ site)
Lipophilicity High Very High Moderate

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